
7-methoxy-N-(2-methoxy-5-methylphenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. Spectroscopic properties, such as UV-Vis, IR, and NMR spectra, may also be analyzed .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with complex structures including those similar to the specified chemical are often synthesized for the study of their chemical properties and potential applications in medicinal chemistry. For example, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, where these compounds were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan et al., 2014). This indicates the interest in synthesizing and studying novel compounds for their potential therapeutic applications.
Biological Activity
The exploration of biological activities of novel synthesized compounds is a common research application. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated as anti-inflammatory and analgesic agents, showing significant activity as COX-2 inhibitors and possessing analgesic and anti-inflammatory properties (A. Abu‐Hashem et al., 2020). Such studies demonstrate the potential of novel compounds in contributing to the development of new therapeutics.
Coordination Compounds and Biological Activities
Research also extends to the synthesis of coordination compounds with novel structures and their evaluation for antimicrobial and antifungal activities. For example, coordination compounds of Cobalt(II), Nickel(II), and Copper(II) with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine Carbothioamides were synthesized and investigated for their antimicrobial and antifungal activities, indicating potential applications in addressing microbial resistance (A. Gulea et al., 2019).
Antimicrobial Studies
The development and study of compounds for antimicrobial applications is another key area of research. For instance, novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles were synthesized and evaluated for their antibacterial activity, showcasing the ongoing search for new antimicrobial agents (А. А. Aghekyan et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
7-methoxy-N-(2-methoxy-5-methylphenyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-6-7-14(23-2)12(9-11)19-18(22)17-13-5-4-8-20(13)16(21)10-15(17)24-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHITRJVPQKJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C3CCCN3C(=O)C=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-chlorophenyl)-5-(3-cyclopentylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2442154.png)
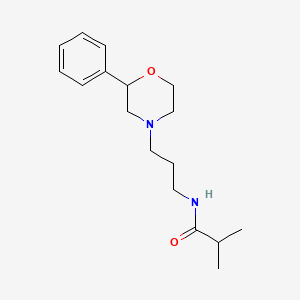
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2442157.png)
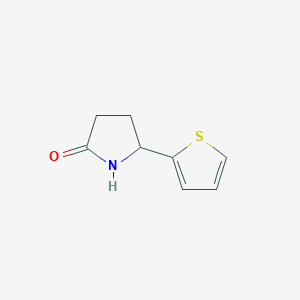
![1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2442160.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2442161.png)
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2442166.png)
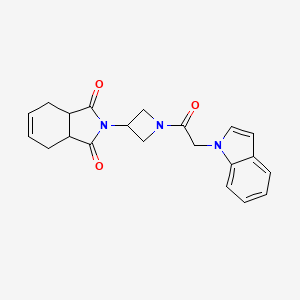
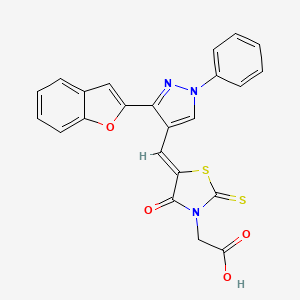
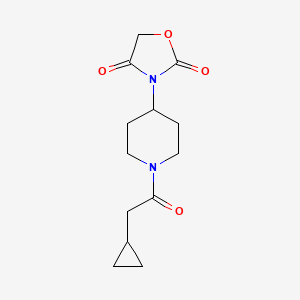
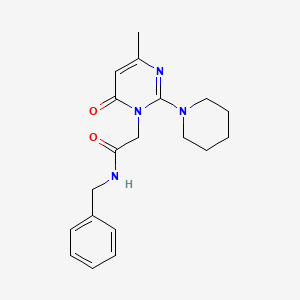
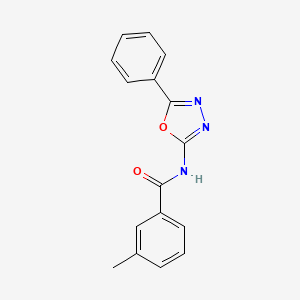
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2442174.png)
